HBC599

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

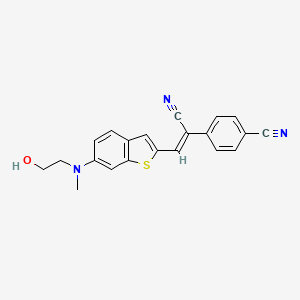

IUPAC Name |

4-[(Z)-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]-1-benzothiophen-2-yl]ethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-24(8-9-25)19-7-6-17-10-20(26-21(17)12-19)11-18(14-23)16-4-2-15(13-22)3-5-16/h2-7,10-12,25H,8-9H2,1H3/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTHEUULEXARCU-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC2=C(C=C1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCO)C1=CC2=C(C=C1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of HBC599 Fluorescence Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence activation mechanism of HBC599, a fluorogenic dye that exhibits strong fluorescence upon binding to the Pepper RNA aptamer. This system offers a powerful tool for real-time visualization of RNA dynamics in living cells. This document outlines the core principles of this compound activation, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Core Mechanism of Fluorescence Activation

This compound is an analog of the benzylidene-cyanophenyl (HBC) family of fluorophores. In its unbound state in solution, this compound is essentially non-fluorescent due to the dissipation of absorbed energy through non-radiative pathways, primarily internal conversion facilitated by free rotation around its chemical bonds. The fluorescence of this compound is activated upon specific binding to the Pepper RNA aptamer, a synthetically evolved RNA molecule.

The Pepper aptamer folds into a unique and intricate three-dimensional structure that creates a specific binding pocket for this compound.[1][2] This binding event is central to the fluorescence activation and is characterized by the following key features:

-

Conformational Restriction: The binding pocket of the Pepper aptamer physically constrains the this compound molecule, restricting its rotational freedom. This rigidity significantly reduces non-radiative decay, forcing the excited molecule to release its energy as fluorescence photons.

-

Structural Organization of the Binding Site: Unlike some other fluorogenic aptamers, the Pepper aptamer does not utilize a G-quadruplex structure to bind its ligand.[2] Instead, it forms a distinctive binding site through a unique base-quadruple and base-triple stack that effectively "sandwiches" the this compound ligand.[1][2] This precise arrangement of nucleotides creates a highly specific and stable interaction.

-

Role of Divalent Cations: The structural integrity of the Pepper aptamer and its ability to bind this compound are critically dependent on the presence of divalent cations, specifically magnesium ions (Mg²⁺).[2][3] These ions are not directly involved in the fluorescence process itself but are essential for the correct folding of the RNA into its active conformation, thereby creating the ligand-binding site.[3][4] One Mg²⁺ ion has been shown to bind at a specific location within the Pepper structure, enabling the aptamer to fold correctly.[3]

-

Tertiary Interactions: The formation of the ligand-binding pocket is further assisted by tertiary interactions from an adjacent bulge in the RNA structure, which helps to organize the nucleotides in the internal bulge where the ligand binds.[1][2]

The following diagram illustrates the fundamental principle of this compound fluorescence activation:

Caption: Mechanism of this compound fluorescence activation upon binding to the Pepper RNA aptamer.

Quantitative Data Summary

The interaction between this compound and the Pepper RNA aptamer has been characterized by several quantitative parameters. The following table summarizes the key data gathered from structural and mutational analyses.

| Parameter | Value | Significance | Reference |

| Crystal Structure Resolution | 2.7 Å | Provides a detailed atomic-level view of the this compound-Pepper complex, revealing the specific nucleotide interactions that create the binding pocket. | [1][2] |

| Binding Affinity (Kd) | Low nanomolar range | Indicates a very tight and specific interaction between this compound and the Pepper aptamer, which is crucial for effective RNA labeling at low concentrations. | [5] |

| Mutational Analysis: G22A | Fluorescence reduced to near background levels | Demonstrates the critical role of the guanine (B1146940) at position 22 in forming the binding pocket and activating fluorescence. This nucleotide is part of the quadruple base layer that stacks with the ligand. | [1] |

| Mutational Analysis: U23C | Fluorescence reduced to almost background levels | Highlights the importance of the uridine (B1682114) at position 23, which is in close proximity to other members of the tetrad and acts as a keystone for the structure. | [1] |

| Mutational Analysis: A11G | 30% loss of fluorescence with this compound | Suggests that while the adenine (B156593) at position 11 is important for the structural integrity and Mg²⁺ binding, some mutations can be tolerated, albeit with a reduction in fluorescence activation. | [1] |

| Divalent Cation Dependence | ~2 divalent ions per HBC activation | Hill analysis indicates that the binding and activation process is cooperative and involves at least two divalent cations, which are crucial for the proper folding and function of the aptamer. | [6] |

Experimental Protocols

The characterization of the this compound-Pepper system has relied on a combination of structural biology, spectroscopy, and molecular biology techniques. The following are detailed methodologies for key experiments.

Antibody-Assisted Crystallography of the this compound-Pepper Complex

This protocol was employed to determine the high-resolution three-dimensional structure of the this compound-Pepper complex.

Experimental Workflow Diagram:

Caption: Workflow for the structural determination of the this compound-Pepper complex.

Methodology:

-

RNA Construct Design: A minimal version of the Pepper aptamer (T1 motif) was modified to facilitate crystallization. A pentaloop hairpin (GAAACAC) was added to the P3 stem-loop to serve as a binding site for the Fab BL3-6 crystallization chaperone. The P1 and P3 stems were extended to optimize the distance between the Fab and the aptamer core.[1]

-

In Vitro Transcription and Purification: The designed Pepper RNA construct was transcribed in vitro using T7 RNA polymerase. The resulting RNA was purified using denaturing polyacrylamide gel electrophoresis (dPAGE).

-

Complex Formation: The purified Pepper RNA was refolded by heating and snap-cooling in a buffer containing HEPES, KCl, and MgCl₂. The Fab BL3-6 chaperone and this compound were then added to the folded RNA to form the ternary complex.

-

Crystallization: The this compound-Pepper-Fab complex was subjected to extensive crystallization screening using the hanging-drop vapor-diffusion method at 20°C.

-

Data Collection and Structure Determination: Crystals were cryo-protected and diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the Fab structure as a search model, and the RNA and ligand were built into the resulting electron density maps.[1]

Fluorescence Spectroscopy and Mutational Analysis

This protocol is used to quantify the fluorescence activation of this compound by different Pepper RNA variants and to identify key nucleotides involved in binding and fluorescence.

Methodology:

-

Preparation of RNA and Ligand: Wild-type and mutant Pepper RNA constructs were synthesized and purified. A stock solution of this compound was prepared in DMSO.[7]

-

Fluorescence Measurements: Fluorescence assays were performed in a buffer containing 40 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[6]

-

Assay Conditions: Measurements were made with 100 nM RNA and 1 µM this compound. The mixture was incubated for 30 minutes at 25°C to ensure complete binding.[6]

-

Data Acquisition: Fluorescence emission spectra were recorded on a fluorometer with excitation and emission wavelengths appropriate for the this compound-Pepper complex. The fluorescence intensity of the complex was compared to that of this compound alone and to the complexes formed with mutant Pepper aptamers.

-

Data Analysis: The relative fluorescence of the mutant complexes compared to the wild-type complex was calculated to determine the functional importance of the mutated nucleotides.[1]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to confirm the binding of the Fab chaperone to the modified Pepper RNA construct.

Methodology:

-

RNA Labeling: The Pepper RNA construct was 5'-end-labeled with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

-

Binding Reactions: Labeled RNA was incubated with increasing concentrations of the Fab BL3-6 chaperone in a binding buffer.

-

Gel Electrophoresis: The binding reactions were resolved on a native polyacrylamide gel.

-

Visualization: The gel was dried and exposed to a phosphor screen. A shift in the mobility of the RNA band upon addition of the Fab indicated the formation of a stable RNA-protein complex.[1]

References

- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Pepper RNA variants reveal decoupling of HBC530 binding thermodynamics and fluorescence activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Unveiling the Molecular Embrace: A Technical Guide to the HBC599 and Pepper RNA Aptamer Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the interaction between the fluorogenic dye HBC599 and the Pepper RNA aptamer. This system represents a significant advancement in live-cell RNA imaging, offering a bright and stable platform for visualizing RNA dynamics. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding and application of this technology.

Core Interaction and Mechanism

The Pepper RNA aptamer is a synthetically evolved RNA molecule designed to bind with high affinity and specificity to a series of benzylidene-cyanophenyl (HBC) derivatives, including this compound.[1][2] Upon binding, the Pepper aptamer induces a significant increase in the fluorescence quantum yield of this compound, a phenomenon known as fluorescence activation.[3][4] This process is driven by the rigidification of the this compound molecule within a specific binding pocket of the folded RNA structure, which inhibits non-radiative decay pathways.[1]

Structural studies, including X-ray crystallography, have revealed the intricate details of this interaction. The Pepper aptamer folds into an elongated structure, creating a binding site for this compound within an internal bulge.[1][2][5] Unlike some other fluorescent RNA aptamers, Pepper does not form a G-quadruplex structure to create its binding pocket.[1][2][5] Instead, it utilizes a unique base-quadruple and base-triple stack to sandwich the this compound ligand, with a U•G wobble pair contributing to the binding interface.[1][2] The binding is further stabilized by the presence of site-bound magnesium ions (Mg²⁺), which are crucial for the proper folding of the aptamer and are energetically coupled to ligand binding.[1][6]

Quantitative Interaction Data

The interaction between this compound and the Pepper RNA aptamer has been characterized by several key quantitative parameters, providing insights into the binding affinity and the role of cofactors.

| Parameter | Value | Conditions | Reference |

| Crystal Structure Resolution | 2.7 Å | Antibody-assisted crystallography | [1][7] |

| Mg²⁺ Dependence (Hill Coefficient, n) | 1.61 ± 0.09 | 40 mM HEPES pH 7.5, 100 mM KCl, 2 M NaCl | [1] |

| **Apparent Mg²⁺ Concentration for Half-Maximal Fluorescence ([Mg²⁺]₁/₂) ** | 6.83 mM | 40 mM HEPES pH 7.5, 100 mM KCl, 2 M NaCl | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-Pepper RNA aptamer interaction.

In Vitro RNA Transcription and Purification

Objective: To produce pure Pepper RNA aptamer for subsequent experiments.

Protocol:

-

Template Preparation: Synthesize single-stranded DNA (ssDNA) templates containing a T7 promoter sequence upstream of the Pepper aptamer coding sequence. Anneal the template strand with a complementary T7 primer to generate a double-stranded DNA (dsDNA) template.[8]

-

In Vitro Transcription: Perform in vitro transcription using the dsDNA template, T7 RNA polymerase, and ribonucleoside triphosphates (NTPs) in a suitable transcription buffer.[8]

-

Purification: Purify the transcribed RNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove proteins and unincorporated NTPs.[7] Further purification can be achieved using denaturing polyacrylamide gel electrophoresis (PAGE) for size selection.

Fluorescence Spectroscopy

Objective: To measure the fluorescence activation of this compound upon binding to the Pepper RNA aptamer and to determine the effect of Mg²⁺ concentration.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing 100 nM of the purified Pepper RNA aptamer and 1 µM of this compound in a buffer solution (e.g., 40 mM HEPES pH 7.5, 100 mM KCl).[1]

-

Incubation: Incubate the mixture at 25 °C for 30 minutes to allow for binding equilibrium to be reached.[1]

-

Fluorescence Measurement: Measure the fluorescence emission spectra using a spectrofluorometer. For this compound, typical excitation and emission maxima are in the orange-red region of the spectrum.[9]

-

Mg²⁺ Titration: To determine the Mg²⁺ dependence, perform the assay in the presence of varying concentrations of MgCl₂ (e.g., from 0 to 25 mM).[1] Plot the fluorescence intensity as a function of Mg²⁺ concentration and fit the data to the Hill equation to determine the Hill coefficient (n) and the [Mg²⁺]₁/₂.[1]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-Pepper RNA aptamer complex.

Protocol:

-

Construct Design: Design a modified Pepper RNA aptamer construct that is amenable to crystallization. This may involve extending stem regions or adding a binding site for a crystallization chaperone, such as a Fab antibody fragment.[1]

-

Complex Formation: Form a complex of the Pepper RNA aptamer, this compound, and the crystallization chaperone.

-

Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. Grow diffraction-quality crystals.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Solve the crystal structure using methods such as single-wavelength anomalous diffraction (SAD).[6] The structure of the Pepper-HBC599 complex has been solved to a resolution of 2.7 Å.[1][7]

Visualizations

The following diagrams illustrate key aspects of the this compound and Pepper RNA aptamer interaction and experimental workflows.

References

- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fr-biotechnology.com [fr-biotechnology.com]

- 4. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]

- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 7. Pepper aptamer [aptamer.ribocentre.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture: A Technical Guide to the Crystal Structure of the HBC599-Pepper Complex

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of the Pepper RNA aptamer in complex with its fluorogenic ligand, HBC599. The structure, resolved at 2.7 Å, reveals the intricate molecular interactions that underpin the fluorescence activation of this compound upon binding to the Pepper aptamer. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology of RNA aptamers and the development of novel RNA imaging technologies.

The determination of the this compound-Pepper complex structure was achieved through antibody-assisted X-ray crystallography, a powerful technique for stabilizing and crystallizing flexible RNA molecules.[1] The structural data, available under PDB ID 7U0Y, showcases the Pepper aptamer folding into an elongated architecture, utilizing a unique base-quadruple and base-triple stack to create a specific binding pocket for the this compound ligand.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the crystal structure of the this compound-Pepper complex and the binding affinity of HBC ligands to the Pepper aptamer.

Table 1: Crystallographic Data for the this compound-Pepper-Fab BL3-6 Complex[2]

| Parameter | Value |

| PDB ID | 7U0Y |

| Resolution (Å) | 2.66 |

| Space Group | P21212 |

| Unit Cell Parameters | |

| a, b, c (Å) | 71.94, 111.41, 120.33 |

| α, β, γ (°) | 90, 90, 90 |

| Refinement Statistics | |

| R-work | 0.219 |

| R-free | 0.255 |

| Macromolecule Content | |

| Unique Protein Chains | 2 (Fab BL3-6 Heavy and Light Chains) |

| Unique Nucleic Acid Chains | 1 (Pepper RNA Aptamer) |

| Total Structure Weight (kDa) | 68.91 |

| Atom Count | 4,914 |

Table 2: Binding Affinity of HBC Ligands to the Pepper Aptamer

| Ligand | Dissociation Constant (Kd) | Method |

| HBC530 | ~3.5 nM | Fluorescence Titration |

| This compound | Tight, low nanomolar affinity | Fluorescence Titration (qualitative) |

Note: A precise Kd value for this compound is not explicitly available in the primary literature. However, the binding is characterized as having "tight affinity," and the methodology for its determination is provided in the experimental protocols section.

Experimental Protocols

The following sections detail the methodologies employed in the determination of the this compound-Pepper complex crystal structure.

Fab BL3-6 Expression and Purification

The antibody fragment (Fab) BL3-6, used as a crystallization chaperone, was expressed in E. coli and purified using established protocols.

-

Expression: The plasmid containing the Fab BL3-6 gene was transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony was used to inoculate a starter culture, which was then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture was grown at 37°C with shaking until it reached the mid-log phase (OD600 ≈ 0.6-0.8). Protein expression was induced by the addition of IPTG, and the culture was incubated for a further 4-6 hours at 37°C.

-

Cell Lysis: Cells were harvested by centrifugation. The cell pellet was resuspended in a lysis buffer and lysed by sonication or by using a French press.

-

Purification: The lysate was cleared by centrifugation, and the supernatant containing the soluble Fab was subjected to affinity chromatography. A nickel-NTA resin was typically used to capture the His-tagged Fab. The column was washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The Fab was then eluted using an elution buffer with a higher concentration of imidazole. The purified Fab was dialyzed against a storage buffer and concentrated.

In Vitro Transcription and Purification of the Pepper RNA Aptamer

The Pepper RNA aptamer was produced by in vitro transcription from a DNA template.

-

DNA Template Preparation: A double-stranded DNA template encoding the Pepper aptamer sequence downstream of a T7 RNA polymerase promoter was generated by PCR.

-

In Vitro Transcription: The purified DNA template was used in an in vitro transcription reaction with T7 RNA polymerase and ribonucleotide triphosphates (NTPs). The reaction was incubated at 37°C for several hours.

-

Purification: The transcription reaction was treated with DNase to remove the DNA template. The RNA transcript was then purified by denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the Pepper RNA was excised from the gel, and the RNA was eluted. The purified RNA was desalted and concentrated.

Crystallization of the this compound-Pepper-Fab BL3-6 Complex

-

Complex Formation: The purified Pepper RNA was refolded by heating and snap-cooling in a buffer containing MgCl2. The refolded RNA was then incubated with a molar excess of the this compound ligand and the purified Fab BL3-6 to allow for complex formation.

-

Crystallization: The this compound-Pepper-Fab BL3-6 complex was crystallized using the sitting-drop vapor diffusion method. The complex solution was mixed with a reservoir solution containing precipitants, and the drops were equilibrated against the reservoir solution at a constant temperature. Crystals typically appeared within a week.

-

Data Collection and Structure Determination: Crystals were cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the known structure of the Fab fragment as a search model, followed by iterative rounds of model building and refinement.

Determination of Binding Affinity (Kd)

The dissociation constant (Kd) for the interaction between HBC ligands and the Pepper aptamer was determined by fluorescence titration.

-

A constant concentration of the Pepper RNA aptamer was titrated with increasing concentrations of the HBC ligand.

-

The fluorescence intensity was measured at each ligand concentration after allowing the binding to reach equilibrium.

-

The resulting data were plotted as fluorescence intensity versus ligand concentration and fitted to a one-site binding model or the Hill equation to determine the Kd.

Visualizations

The following diagrams illustrate the experimental workflow for the structure determination of the this compound-Pepper complex.

This comprehensive guide provides the essential technical details surrounding the crystal structure of the this compound-Pepper complex. The elucidation of this structure offers a foundational understanding for the rational design of improved RNA imaging agents and other applications in synthetic biology and diagnostics.

References

An In-Depth Technical Guide to the Spectral Properties of HBC599 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBC599 is a fluorogenic dye that exhibits fluorescence upon binding to the Pepper RNA aptamer. This property makes the this compound-Pepper system a valuable tool for visualizing RNA dynamics in living cells. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and an example of its application in a biosensor for monitoring a key cellular metabolite.

Core Spectral Properties of this compound-Pepper Complex

The fluorescence of this compound is negligible in solution and is significantly enhanced upon binding to the Pepper RNA aptamer. The key spectral characteristics of the this compound-Pepper complex are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 515 nm | [1] |

| Emission Maximum (λem) | 599 nm | [1] |

| Quantum Yield (Φ) | Data not explicitly available in search results | |

| Extinction Coefficient (ε) | Data not explicitly available in search results |

Note: While the exact quantum yield and extinction coefficient for this compound were not found in the provided search results, the foundational paper by Chen et al. (2019) on the Pepper-HBC system would be the primary source for this information, likely within its supplementary data.[2][3][4]

Experimental Protocols

Measurement of Fluorescence Spectra

A detailed protocol for measuring the fluorescence spectra of the this compound-Pepper complex is outlined below, based on methodologies used for similar HBC-Pepper complexes.[1]

Objective: To determine the excitation and emission maxima of the this compound-Pepper complex.

Materials:

-

This compound dye

-

In vitro transcribed and purified Pepper RNA aptamer

-

Assay Buffer: 40 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Fluorometer

Procedure:

-

RNA Preparation: Dilute the purified Pepper RNA aptamer to a final concentration of 100 nM in the assay buffer.

-

Dye Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the assay buffer to a final concentration of 1 µM.

-

Complex Formation: Mix the Pepper RNA and this compound solutions. Incubate at 25°C for 30 minutes to allow for complex formation.

-

Fluorescence Measurement:

-

Excitation Spectrum: Set the emission wavelength to 599 nm and scan a range of excitation wavelengths (e.g., 450-550 nm) to determine the peak excitation.

-

Emission Spectrum: Set the excitation wavelength to 515 nm and scan a range of emission wavelengths (e.g., 550-700 nm) to determine the peak emission.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of this compound-Pepper can be determined relative to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of the this compound-Pepper complex.

Materials:

-

This compound-Pepper complex (prepared as described above)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Absorbance Measurement:

-

Prepare a series of dilutions of the this compound-Pepper complex and the quantum yield standard.

-

Measure the absorbance of each solution at the excitation wavelength (515 nm for this compound-Pepper) using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Integrate the area under the emission curve for each measurement.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound-Pepper complex and the standard.

-

The quantum yield of the this compound-Pepper complex (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively.

-

-

Application in a Signaling Pathway: S-adenosylmethionine (SAM) Biosensor

The this compound-Pepper system can be engineered into a biosensor to detect specific molecules, providing insights into cellular signaling pathways. An example is the development of a sensor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous cellular processes.[5][6]

Signaling Pathway and Biosensor Mechanism

The biosensor consists of the Pepper aptamer fused with a SAM-binding aptamer. In the absence of SAM, the sensor is in an "off" state where the Pepper aptamer is misfolded and cannot bind this compound, resulting in low fluorescence. The binding of SAM induces a conformational change in the sensor, allowing the Pepper aptamer to fold correctly, bind this compound, and activate its fluorescence.[5] This allows for the real-time monitoring of SAM levels in living cells.

References

- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imaging the dynamics of messenger RNA with a bright and stable green fluorescent RNA [ouci.dntb.gov.ua]

- 5. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lsi.zju.edu.cn [lsi.zju.edu.cn]

The Fluorogenic Dye HBC599: A Technical Guide to its Chemical Structure, Synthesis, and Application in RNA Visualization

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBC599 is a synthetic, cell-permeable fluorogenic dye that exhibits bright fluorescence upon binding to the Pepper RNA aptamer. This property makes the this compound-Pepper system a powerful tool for real-time imaging and tracking of RNA in living cells. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound. It also details the mechanism of fluorescence activation and provides experimental protocols for its use in RNA visualization.

Chemical Structure and Properties

This compound, with the chemical name (Z)-4-(1-cyano-2-(6-((2-hydroxyethyl)(methyl)amino)benzo[b]thiophen-2-yl)vinyl)benzonitrile, is a derivative of the benzylidene-cyanophenyl (HBC) family of fluorophores.[1] Its chemical structure is characterized by a benzothiophene (B83047) core, which contributes to its red-shifted spectral properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H17N3OS | [2] |

| Molecular Weight | 359.44 g/mol | [2] |

| CAS Number | 2530162-00-4 | [2] |

| Excitation Wavelength (with Pepper) | 515 nm | [1] |

| Emission Wavelength (with Pepper) | 599 nm | [1] |

| Solubility (in Vitro) | ≥ 25 mg/mL in DMSO (69.55 mM) | [2] |

Synthesis of this compound

The synthesis of this compound has been reported and involves a multi-step process.[1][3] A generalized synthetic scheme is presented below.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis:

While a detailed, step-by-step protocol for the synthesis of this compound from commercially available starting materials is outlined in the literature, a representative procedure for a key step, the Knoevenagel condensation, is described for analogous HBC compounds.[4]

General Procedure for Knoevenagel Condensation:

-

The aldehyde intermediate is dissolved in ethanol.

-

4-cyanophenylacetonitrile and a few drops of piperidine (B6355638) are added to the solution.

-

The mixture is heated at 100 °C for 20 hours.

-

Upon cooling on ice, a precipitate forms.

-

The precipitate is filtered, washed with ice-cold ethanol, and dried under high vacuum to yield the final HBC product.[4]

It is important to note that the synthesis of this compound may result in it being a minor product in some reaction schemes.[1][3]

Mechanism of Fluorescence Activation

This compound is intrinsically non-fluorescent in solution.[2] Its fluorescence is activated upon binding to the Pepper RNA aptamer, a specific RNA sequence identified through SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[1][5] The Pepper aptamer folds into a specific three-dimensional structure that creates a binding pocket for this compound.[1][6][7][8][9]

The binding of this compound within this pocket restricts the rotational freedom of the molecule, a common mechanism for fluorescence activation in this class of dyes.[1] This restriction inhibits non-radiative decay pathways, forcing the molecule to dissipate absorbed energy through the emission of photons, resulting in a bright fluorescent signal.[1] The interaction is stabilized by a unique base-quadruple and base-triple stack within the aptamer, which sandwiches the this compound ligand.[1][7] This binding is also supported by the presence of magnesium ions.[1][7]

Caption: The binding of this compound to the Pepper RNA aptamer induces fluorescence.

Application in RNA Imaging

The this compound-Pepper system is a versatile tool for visualizing RNA dynamics in living cells.[2] By genetically tagging an RNA of interest with the Pepper aptamer sequence, its localization, trafficking, and translation can be monitored in real-time by adding cell-permeable this compound to the cell culture medium.[2]

Experimental Protocol for Live-Cell RNA Imaging:

The following is a general protocol for using the this compound-Pepper system for live-cell imaging.

-

Cell Transfection: Transfect mammalian cells with a plasmid encoding the RNA of interest tagged with the Pepper aptamer sequence.

-

Incubation with this compound: Incubate the transfected cells with a final concentration of 0.5 µM this compound in the culture medium.[5]

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (Ex: 515 nm, Em: 599 nm).[1]

Table 2: Quantitative Data for this compound-Pepper Interaction

| Parameter | Value | Reference |

| This compound Concentration for Live-Cell Imaging | 0.5 µM | [5] |

| Crystal Structure Resolution (Pepper-HBC599) | 2.7 Å | [1][10] |

Conclusion

This compound, in conjunction with the Pepper RNA aptamer, provides a robust and bright fluorescent reporter system for the study of RNA biology. Its favorable chemical and spectral properties, including cell permeability and red-shifted fluorescence, make it a valuable tool for researchers in molecular biology, cell biology, and drug development. The detailed structural and mechanistic understanding of the this compound-Pepper interaction will facilitate the further development and optimization of this and other RNA imaging technologies.

References

- 1. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Basis for Fluorescence Activation by Pepper RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 10. rcsb.org [rcsb.org]

HBC599 as a Benzylidene-Cyanophenyl Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HBC599 is a benzylidene-cyanophenyl derivative primarily utilized as a fluorogenic dye in molecular biology and biotechnology. Its core application lies in its ability to form a highly fluorescent complex with the Pepper RNA aptamer, enabling real-time visualization of RNA dynamics in living cells. While the broader class of benzylidene-cyanophenyl compounds has been explored for various therapeutic applications, including oncology, current scientific literature positions this compound as a specialized research tool rather than a therapeutic agent in development. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, synthesis, mechanism of action as a fluorescent probe, and a summary of its known biological activities, presented in a format amenable to drug development professionals.

Physicochemical Properties

This compound is an organic small molecule with the following properties:

| Property | Value |

| Chemical Name | Not explicitly defined in literature |

| Molecular Formula | C₂₁H₁₇N₃OS |

| Molecular Weight | 359.44 g/mol |

| CAS Number | 2530162-00-4 |

| Appearance | Solid |

| Solubility | ≥ 25 mg/mL in DMSO |

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction, a classic method in organic chemistry for forming carbon-carbon double bonds.

Synthesis Scheme

The general synthesis scheme for this compound involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, typically malononitrile (B47326).

Caption: Synthesis of this compound via Knoevenagel Condensation.

Experimental Protocol: Representative Knoevenagel Condensation

The following is a representative protocol for the synthesis of a benzylidene-cyanophenyl derivative, which can be adapted for this compound.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine or Ammonium Acetate (B1210297) (catalytic amount, e.g., 0.1 eq)

-

Ethanol (B145695) (as solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine or ammonium acetate to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Drying: Dry the purified product under vacuum.

Mechanism of Action as a Fluorescent Probe

The primary function of this compound is to act as a fluorophore upon binding to the Pepper RNA aptamer.

Fluorescence Activation Pathway

Caption: Mechanism of this compound fluorescence activation.

In its unbound state, this compound exhibits minimal fluorescence due to the free rotation around its chemical bonds, which leads to non-radiative decay of excited electronic states. Upon binding to the specific three-dimensional structure of the Pepper RNA aptamer, the molecule becomes conformationally restricted. This rigidity prevents non-radiative decay pathways, forcing the molecule to release energy as photons, resulting in a significant increase in fluorescence.

Biological Activity and Evaluation

While not developed as a therapeutic, the biological profile of any small molecule is of interest to drug development professionals.

In Vitro Cytotoxicity

Limited data is available on the cytotoxicity of this compound. One study reported that this compound, along with other HBC analogs, showed no significant toxicity in live HeLa cells.

| Assay Type | Cell Line | Incubation Time | Result | IC₅₀ Value |

| CCK-8 | HeLa | 48 hours | No significant toxicity | Not Reported |

Standardized Protocol for In Vitro Cytotoxicity (CCK-8 Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

HeLa cells (or other relevant cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

96-well plates

-

This compound stock solution in DMSO

-

CCK-8 (Cell Counting Kit-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate for 1-4 hours until a color change is apparent.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Permeability

While no quantitative data for this compound is available, a related compound, HBC530, is reported to be cell-permeable. This is a prerequisite for its function in live-cell imaging.

Potential for Therapeutic Applications of the Chemical Class

The benzylidene-cyanophenyl scaffold is present in molecules that have been investigated for various therapeutic effects. It is important to note that these activities are not reported for this compound itself but indicate the potential of this chemical class.

Caption: Potential therapeutic activities of the benzylidene-cyanophenyl class.

Conclusion and Future Directions

This compound is a well-characterized and valuable research tool for the study of RNA biology. Its properties as a benzylidene-cyanophenyl derivative make it an effective fluorogenic dye when paired with the Pepper RNA aptamer. For the drug development professional, this compound serves as an example of a cell-permeable small molecule with low apparent cytotoxicity. While there is no evidence to suggest this compound has therapeutic properties, the broader chemical class to which it belongs has shown potential in several disease areas. Further investigation into the biological effects of this compound, including quantitative cytotoxicity studies across multiple cell lines and assessment of its off-target activities, would provide a more complete profile of this molecule.

Visualizing the Invisible: A Technical Guide to RNA Imaging with HBC599

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to visualize ribonucleic acid (RNA) in living cells is paramount for understanding its diverse roles in cellular function and disease. This technical guide delves into the principles and applications of HBC599, a fluorogenic dye that, in concert with the Pepper RNA aptamer, provides a robust system for real-time RNA imaging. This system offers high specificity and brightness, enabling dynamic tracking of RNA transcription, localization, and translation. This document provides a comprehensive overview of the this compound-Pepper system, including its mechanism of action, quantitative characteristics, detailed experimental protocols, and illustrative diagrams to facilitate its adoption in research and drug development.

Core Principle: The this compound-Pepper Fluorogenic System

The visualization of RNA using this compound is predicated on a specific molecular interaction between the dye and a synthetic RNA aptamer known as Pepper.[1][2] By itself, this compound is essentially non-fluorescent in aqueous solution.[1] Its fluorescence is activated upon binding to the Pepper RNA aptamer.[1][2]

The Pepper aptamer, developed through Systematic Evolution of Ligands by EXponential enrichment (SELEX), folds into a unique three-dimensional structure that creates a specific binding pocket for this compound and its analogs.[2][3] This binding event constrains the conformation of the this compound molecule, leading to a significant increase in its quantum yield and a strong emission of fluorescence.[3] This "turn-on" mechanism ensures a high signal-to-noise ratio, as fluorescence is only generated when the dye is bound to its target RNA aptamer.

Structural studies have revealed that the Pepper aptamer does not form a G-quadruplex to bind the HBC ligand. Instead, it utilizes a distinctive base-quadruple and base-triple stack to sandwich the dye molecule, with a U•G wobble pair completing the binding pocket.[2][4] This specific architecture is crucial for the high affinity and specificity of the interaction.

The core workflow for utilizing the this compound-Pepper system for RNA visualization can be summarized as follows:

References

Introduction: The Advent of Fluorogenic RNA Systems

An In-depth Technical Guide to HBC599 for Studying RNA Dynamics in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the this compound fluorogenic dye and its application in conjunction with the Pepper™ RNA aptamer system for the real-time visualization of RNA dynamics in living cells. We will delve into the core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate essential workflows and concepts through diagrams.

The study of RNA localization, transport, and translation in its native cellular environment is crucial for understanding gene expression and cellular function. Traditional methods like Fluorescence In Situ Hybridization (FISH) are limited to fixed cells, providing only a static snapshot. Live-cell RNA imaging techniques overcome this by enabling the observation of RNA molecules in real-time.

The Pepper™ system, a significant advancement in this field, utilizes a genetically encoded RNA aptamer that binds to a specific, cell-permeable small molecule dye, activating its fluorescence. This compound is one such dye, a derivative of benzylidene-cyanophenyl (HBC), which remains non-fluorescent until it is bound and conformationally restricted by the Pepper aptamer.[1][2] This interaction results in a bright, photostable fluorescent signal, allowing for the specific and minimally perturbative labeling of target RNAs in living cells.[3][4]

Core Mechanism of the this compound-Pepper System

The functionality of the this compound-Pepper system is based on a highly specific molecular interaction. An RNA of interest is genetically tagged with the short Pepper aptamer sequence. When the cell-permeable this compound dye is introduced, it diffuses into the cell and binds to the Pepper aptamer. This binding event locks the dye into a planar conformation, which inhibits non-radiative decay pathways and causes the complex to become highly fluorescent.[2]

Quantitative Data and Specifications

Summarized below are the key properties and experimental parameters for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇N₃OS | [1] |

| Molecular Weight | 359.44 g/mol | [1] |

| Solubility (in DMSO) | ≥ 25 mg/mL (69.55 mM) | [1] |

| Excitation Max. | ~515 nm | [2] |

| Emission Max. | ~599 nm | [2] |

Table 2: Experimental Parameters and Observations

| Parameter | Observation | Cell Types | Source |

| Working Concentration | 0.5 µM - 1 µM | HeLa, 293T | [1][3] |

| 20 nM - 200 nM | CHO, E. coli | [5] | |

| Cellular Toxicity | No significant toxicity observed after 48 hours of incubation. | HeLa | [6] |

| Bacterial Permeability | Permeates both Gram-positive and Gram-negative bacteria. | E. coli, B. subtilis, S. Typhimurium | [7][8] |

| In Vivo Fluorescence | Can exhibit lower signal in some bacteria with standard filters; signal improves with monochromator-based detection. | E. coli, B. subtilis, S. Typhimurium | [7][8] |

Experimental Protocols

Tagging a Target RNA with the Pepper Aptamer

The first step is to genetically fuse the Pepper aptamer sequence to the RNA of interest. This is typically achieved by cloning the aptamer sequence into the 3' or 5' untranslated region (UTR) of the target gene in an expression vector. To enhance folding and stability, the aptamer can be embedded within a scaffold, such as a tRNA or the F30 scaffold.[3][8]

Live-Cell Imaging Protocol for Mammalian Cells

This protocol provides a general framework for imaging Pepper-tagged RNAs with this compound in mammalian cell lines.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa, 293T) on glass-bottom dishes suitable for microscopy.

-

Transfect cells with the Pepper-tagged RNA expression plasmid using a standard transfection reagent.

-

Allow 24-48 hours for expression of the tagged RNA.

-

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store protected from light.

-

Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium (e.g., Opti-MEM or FluoroBrite™ DMEM) to a final working concentration of 0.5 µM.[3]

-

-

Staining and Imaging:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Image the cells directly in the staining solution using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~515 nm / Emission ~599 nm).

-

For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.[9]

-

Protocol for Color-Switching/Sequential Imaging

The reversible binding of HBC dyes allows for the same cell population to be imaged with different colors.[3]

-

Perform initial imaging with one HBC analog (e.g., this compound) as described above.

-

To switch colors, aspirate the staining solution.

-

Wash the cells twice with fresh, pre-warmed culture medium to remove the unbound dye.

-

Add the staining solution containing the next HBC analog (e.g., HBC525).

-

Incubate for 15-30 minutes and re-image using the appropriate filter set for the new dye.

-

This process can be repeated multiple times with different HBC analogs.[3]

Applications and Considerations

-

Tracking RNA Transport: The this compound-Pepper system is ideal for visualizing the movement of mRNA from the nucleus to the cytoplasm and its subsequent localization to specific subcellular compartments.

-

Studying Translation Dynamics: By co-expressing a fluorescent protein from the same Pepper-tagged mRNA, it is possible to simultaneously visualize an mRNA and its protein product, providing insights into the spatial and temporal regulation of translation.[10]

-

CRISPR-Display: The system can be adapted for imaging genomic loci by incorporating the Pepper aptamer into guide RNAs used in CRISPR-dCas9 systems.[3][4]

-

Scaffold Selection: The choice of an RNA scaffold (like tRNA or F30) to embed the Pepper aptamer can significantly impact its folding, stability, and in vivo fluorescence. This may require empirical optimization for different cellular contexts.[8]

-

Background Fluorescence: While the unbound this compound dye has low intrinsic fluorescence, high concentrations or certain imaging media can contribute to background noise. It is recommended to use imaging-specific media and the lowest effective dye concentration.[9]

Conclusion

The this compound dye, as part of the Pepper fluorogenic aptamer system, provides a powerful and versatile tool for researchers studying RNA biology. Its high specificity, low cellular toxicity, and suitability for live-cell imaging enable the dynamic tracking of RNA molecules in their native environment. This technical guide offers the foundational knowledge and protocols necessary for the successful implementation of this technology, paving the way for new discoveries in gene expression and RNA-mediated cellular processes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualizing RNA dynamics in live cells with bright and stable fluorescent RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biotechcomms.com [biotechcomms.com]

Basic characteristics of the Pepper RNA aptamer system.

An In-depth Technical Guide to the Pepper RNA Aptamer System

Introduction

The Pepper RNA aptamer is a powerful, genetically encoded tool for visualizing RNA in living cells.[1][2][3] It is a fluorogenic RNA aptamer, meaning it binds to a specific, otherwise non-fluorescent small molecule dye and causes it to become brightly fluorescent.[1][4][5] Developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), the Pepper system addresses several limitations of earlier RNA imaging tools like Spinach and Broccoli, offering enhanced brightness, stability, and spectral diversity.[2][6][7][8] This guide provides a comprehensive overview of the core characteristics of the Pepper system for researchers and drug development professionals.

Core Mechanism of Action

The fundamental principle of the Pepper system is the interaction between the Pepper RNA aptamer and a cognate fluorophore from the benzylidene-cyanophenyl (HBC) family of dyes.[4][5][9] In its free state, the HBC dye is non-fluorescent. Upon binding to the correctly folded Pepper aptamer, the dye's structure becomes rigidified, leading to a significant increase in its fluorescence quantum yield.[8]

Structural Basis for Fluorescence:

-

Folding: The Pepper aptamer, typically around 43 nucleotides long, folds into a monomeric, tuning-fork-like architecture.[2][3][10] This structure consists of a long stable helix formed by the continuous stacking of three stems (P1, P2, P3) and two junctions (J1/2, J2/1).[2][3]

-

Binding Pocket: The binding site for the HBC fluorophore is created by an internal bulge.[4][5][9] Unlike many other fluorogenic aptamers such as Spinach or Mango, Pepper does not utilize a G-quadruplex to form this pocket.[4][5][9][11] This is a key advantage as G-quadruplex structures can be unfolded by cellular helicases and often require potassium ions for stability.[6][7] Pepper's function is independent of potassium concentration.[7]

-

Ligand Interaction: The HBC ligand is effectively sandwiched within the binding pocket between a unique base-quadruple and a U•G wobble base pair.[4][5][9]

-

Role of Magnesium: The folding of the Pepper aptamer and its subsequent fluorescence activation are dependent on the presence of magnesium ions (Mg²⁺).[4][9][12] Site-bound Mg²⁺ ions are crucial for supporting the structure of the binding pocket and contribute energetically to ligand binding.[4][5][9][12]

Quantitative Data Summary

The Pepper system exhibits superior biophysical properties compared to many previous-generation fluorogenic aptamers.[2][6] Key quantitative characteristics are summarized below.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Conditions | Reference |

| Binding Affinity (Kd) | Low Nanomolar | Varies with HBC derivative | [10][13] |

| Mg²⁺ Affinity ([Mg²⁺]1/2) | ~0.11 mM | Lower monovalent ion strength | [12] |

| Mg²⁺ Affinity ([Mg²⁺]1/2) | ~1.2 mM | Not specified | [12] |

| Mg²⁺ Stoichiometry | ~3 | Lower monovalent ion strength | [12] |

Table 2: Photophysical and Stability Properties

| Parameter | Value/Observation | Comparison | Reference |

| Cellular Brightness | ~10x enhanced | Relative to other aptamers | [2][6] |

| Fluorescence Turn-on Ratio | ~10x enhanced | Relative to other aptamers | [2][6] |

| Fluorescence Turn-on (in vitro) | ~16-fold increase | Upon target binding (sensor context) | [14] |

| Melting Temperature (Tm) | Increase of ~20°C | Relative to other aptamers | [2][6] |

| pH Tolerance | Expanded range | Relative to other aptamers | [2][6] |

| Spectral Range | Broad (Cyan to Red) | Depends on HBC derivative used | [10] |

Visualizations: Mechanisms and Workflows

Caption: Basic mechanism of Pepper RNA aptamer fluorescence activation.

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for fluorescence activation by Pepper RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New paper! | Structural Basis for Fluorescence Activation by Pepper RNA | Piccirilli Lab [voices.uchicago.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. Genetically encoded RNA-based sensors with Pepper fluorogenic aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. A universal orthogonal imaging platform for living-cell RNA detection using fluorogenic RNA aptamers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04957D [pubs.rsc.org]

A Technical Guide to Fluorogenic RNA Aptamers and Their Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of fluorogenic RNA aptamers, synthetic RNA molecules that bind to specific ligands (fluorogens) and induce a significant increase in their fluorescence.[1][2][3][4][5] Often analogized to the green fluorescent protein (GFP) for RNA, these systems offer a powerful, genetically encodable tool for visualizing RNA localization, dynamics, and function in real-time within living cells.[1][6][7] This document covers the core principles, key aptamer systems, detailed experimental protocols, and applications relevant to research and therapeutic development.

Core Concepts and Mechanism of Action

Fluorogenic RNA aptamers are single-stranded RNA molecules, typically identified through an in-vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][5] They are designed to bind specifically to cognate small-molecule dyes, known as fluorogens. These fluorogens are intrinsically non-fluorescent or weakly fluorescent in solution but become highly fluorescent upon binding to the aptamer.[8] This "light-up" capability provides a high signal-to-noise ratio, which is a major advantage for imaging applications.[9]

The activation of fluorescence is primarily achieved by the aptamer's three-dimensional structure, which physically constrains the bound fluorogen.[9][10] This restriction of motion suppresses non-radiative decay pathways (like molecular vibrations) and promotes the radiative decay pathway, resulting in the emission of light.[9] Many aptamers achieve this by forming a stable binding pocket, often featuring planar arrangements of nucleobases like G-quadruplexes or base triples, which immobilize the fluorogen.[1][2][3][8]

Key Mechanisms of Fluorescence Activation:

There are three principal mechanisms by which an aptamer can activate its ligand's fluorescence:

-

Twisted Intramolecular Charge Transfer (TICT): In the unbound state, the fluorogen can dissipate energy through rotational motion. Upon binding to the aptamer, this rotation is restricted, forcing the molecule into a planar conformation that favors a fluorescent charge-transfer state.[8][10] The Spinach aptamer and its ligand DFHBI operate via this mechanism.[10]

-

Unquenching of Fluorophore-Quencher Conjugates: In this design, a fluorescent dye is covalently linked to a quencher molecule. The aptamer is selected to bind specifically to either the dye or the quencher, inducing a conformational change that separates the two moieties.[8][11] This separation prevents quenching mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET), thereby restoring fluorescence.[11]

-

Excited State Proton Transfer (ESPT): This mechanism involves the transfer of a proton in the excited state of the fluorophore, a process that can be modulated by the local environment provided by the RNA binding pocket.

Quantitative Data of Prominent Aptamer-Ligand Systems

Over the past decade, a diverse palette of fluorogenic RNA aptamers has been developed, spanning the visible spectrum and offering a range of photophysical properties.[1][3] The choice of an aptamer system often depends on the specific application, considering factors like brightness, binding affinity, and cell permeability of the ligand.

| Aptamer System | Ligand | Dissociation Constant (Kd) | Fluorescence Enhancement (-fold) | Excitation Max (nm) | Emission Max (nm) | Molar Brightness (mM-1cm-1) |

| Spinach | DFHBI | 500 nM | ~1,300 | 469 | 501 | 25.0 |

| Broccoli | DFHBI-1T | 19 nM | ~2,600 | 472 | 505 | 49.4 |

| RNA Mango I | TO1-Biotin | 3.6 nM[5] | ~1,100[5][12] | 510 | 535 | 50.6 |

| RNA Mango III | YO3-Biotin | 0.8 nM | ~1,200 | 542 | 565 | 70.8 |

| Malachite Green | Malachite Green | 500 nM | ~2,400[11] | 630 | 650 | 27.1 |

| Clivia | NBSI | 1.1 µM | ~1,100 | 477 | 585 | 16.0[5] |

| Pepper | HPC dyes | 10-100 nM | up to 5,000 | 485-640 | 500-660 | up to 120 |

| Corn | DFHO | 130 nM | ~1,000 | 505 | 555 | 67.0 |

Note: Values are approximate and can vary based on experimental conditions. Molar brightness is the product of extinction coefficient and quantum yield.

Experimental Protocols

This section provides detailed methodologies for the selection and characterization of fluorogenic RNA aptamers.

Protocol: SELEX for Aptamer Selection

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the foundational in vitro selection process used to isolate aptamers with high affinity for a target molecule from a vast, random library of nucleic acid sequences.[5][13]

Methodology:

-

Library Preparation:

-

Materials: Synthetic ssDNA oligonucleotide library (e.g., N40-N100 random region flanked by constant primer binding sites), PCR primers (forward and reverse, with the forward primer containing a T7 promoter), dNTPs, Taq polymerase, transcription kit.

-

Procedure: A large library of single-stranded DNA (ssDNA) is synthesized, containing a central randomized region.[13] This library is amplified via PCR. The resulting dsDNA is used as a template for in vitro transcription to generate a diverse RNA pool.[14]

-

-

Target Incubation and Binding:

-

Materials: Target fluorogen immobilized on a solid support (e.g., biotinylated ligand on streptavidin-coated magnetic beads), selection buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Procedure: The RNA pool is denatured and refolded in the selection buffer. The folded RNA is then incubated with the immobilized target fluorogen to allow binding.[13][15]

-

-

Partitioning and Elution:

-

Materials: Wash buffer, elution buffer (e.g., high salt, chelating agent, or free ligand solution).

-

Procedure: Unbound RNA sequences are washed away. The stringency of the wash can be increased in later rounds (e.g., by increasing wash time or temperature) to select for higher-affinity binders.[13] The remaining bound RNA molecules are then eluted from the support.[14]

-

-

Amplification:

-

Materials: Reverse transcriptase, dNTPs, PCR primers, Taq polymerase.

-

Procedure: The eluted RNA is reverse transcribed to cDNA.[15] This cDNA is then amplified by PCR to enrich the population of sequences that bound the target.[14] The resulting dsDNA product serves as the template for the next round of selection.

-

-

Iteration and Analysis:

-

Procedure: The entire process is repeated for 8-15 cycles.[13] After the final round, the enriched DNA pool is cloned into a plasmid vector and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding and fluorescence properties.

-

Protocol: Characterization of Aptamer-Ligand Binding Affinity (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of the aptamer for its ligand. It can be determined by measuring the fluorescence enhancement upon titration of the ligand with increasing concentrations of the aptamer.[7][16]

Methodology:

-

Preparation:

-

Materials: Purified RNA aptamer, fluorogenic ligand, binding buffer, fluorometer, quartz cuvettes.

-

Procedure: Prepare a solution of the fluorogenic ligand in binding buffer at a fixed concentration, typically at or below the expected Kd.[7] Prepare a series of dilutions of the RNA aptamer. Anneal the RNA by heating to 95°C for 3 minutes and cooling slowly to room temperature to ensure proper folding.[7]

-

-

Fluorescence Titration:

-

Equipment: Spectrofluorometer.

-

Procedure: Place the ligand solution in a cuvette and record the initial baseline fluorescence. Sequentially add small aliquots of the concentrated RNA aptamer solution to the cuvette. After each addition, mix thoroughly, allow the system to equilibrate (typically 1-2 minutes), and record the fluorescence intensity at the emission maximum.[7][17]

-

-

Data Analysis:

-

Procedure: Correct the fluorescence data for dilution effects. Plot the change in fluorescence intensity as a function of the total aptamer concentration. Fit the resulting binding curve to a one-site specific binding equation (e.g., using software like GraphPad Prism or Origin) to determine the Kd.[18]

-

Applications in Research and Drug Development

The unique properties of fluorogenic RNA aptamers make them versatile tools for a wide range of applications, from basic research to diagnostics and therapeutics.

Live-Cell RNA Imaging

By genetically fusing an aptamer sequence to an RNA of interest, researchers can track its transcription, localization, transport, and degradation in real-time within living cells.[1][6][19] This provides invaluable insights into RNA biology that are difficult to obtain with other methods like FISH, which requires cell fixation.[20]

Genetically Encoded Biosensors

Aptamers can be engineered into allosteric biosensors, or "riboswitches," that report the presence of a specific analyte.[6] In a common design, the fluorogenic aptamer is linked to a second aptamer that binds a target molecule (e.g., a metabolite, protein, or second messenger). Binding of the analyte to its aptamer induces a conformational change that either promotes or disrupts the folding of the fluorogenic aptamer, thus switching the fluorescence signal on or off.[21] These sensors can be used to monitor dynamic changes in metabolite concentrations within single cells.[6]

Drug Development and Diagnostics

Fluorogenic aptamers hold promise in drug discovery and diagnostics. They can be used in high-throughput screening assays to identify small molecules that disrupt RNA-protein interactions. Furthermore, aptamer-based sensors can be designed to detect disease biomarkers, including specific nucleic acid sequences or proteins, in clinical samples.[19] Their ability to function in complex biological milieu makes them attractive candidates for the development of novel diagnostic platforms.

References

- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based insights into fluorogenic RNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Structure-based insights into fluorogenic RNA aptamers: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]

- 6. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]

- 10. Fluorescences and Light-up RNA aptamers [aptamer.ribocentre.org]

- 11. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in fluorogenic RNA aptamer systems for live cell imaging: Towards orthogonality and multicolour applications [summit.sfu.ca]

- 13. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Combining SELEX Screening and Rational Design to Develop Light-up Fluorophore-RNA Aptamer Pairs for RNA Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterizing Fluorescence Properties of Turn-on RNA Aptamers | Springer Nature Experiments [experiments.springernature.com]

- 17. japtamers.co.uk [japtamers.co.uk]

- 18. japtamers.co.uk [japtamers.co.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HBC599 Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBC599 is a cell-permeable, fluorogenic dye that exhibits a remarkable increase in fluorescence upon binding to the Pepper RNA aptamer. This system provides a powerful tool for real-time imaging of RNA dynamics and localization within living cells. The non-fluorescent nature of unbound this compound minimizes background signal, enabling high-contrast imaging of RNA molecules tagged with the Pepper aptamer. This technology is particularly useful for studying the spatiotemporal regulation of gene expression, including RNA transport, localization to subcellular compartments, and interactions with RNA-binding proteins.

The HBC-Pepper system has been successfully employed to visualize various RNA species, from non-coding RNAs to specific messenger RNAs (mRNAs), in a variety of cell lines, including HEK293T, HeLa, and COS-7 cells. Its robust performance and high photostability make it an excellent choice for long-term live-cell imaging experiments.[1][2]

Principle of Fluorescence Activation

The this compound dye is intrinsically non-fluorescent in solution. Upon binding to the specific three-dimensional structure of the Pepper RNA aptamer, the dye becomes conformationally restricted. This restriction inhibits non-radiative decay pathways, forcing the molecule to release energy as fluorescence upon excitation. This "turn-on" mechanism ensures that fluorescence is only observed where the Pepper-tagged RNA is present, providing high specificity and a strong signal-to-noise ratio.

Quantitative Data

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~585 nm | [2] |

| Emission Wavelength (λem) | ~599 nm | [2] |

| Quantum Yield (Φ) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Photostability | Remarkable; minimal loss of fluorescence after >15 min of continuous irradiation | [2] |

| Recommended Concentration | 20 nM - 1 µM | [1] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Pepper-tagged RNA

This protocol describes the general procedure for imaging Pepper-tagged RNA in live mammalian cells using this compound.

Materials:

-

Mammalian cells expressing the Pepper-tagged RNA of interest

-

Complete cell culture medium

-

This compound dye (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Imaging dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed the cells expressing the Pepper-tagged RNA onto imaging dishes at an appropriate density to allow for individual cell imaging. Culture the cells overnight to allow for adherence.

-

This compound Staining:

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized for the specific cell line and expression level of the tagged RNA, typically ranging from 20 nM to 1 µM.[1]

-

Aspirate the old medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing (Optional but Recommended):

-

To reduce background fluorescence, the staining medium can be removed and replaced with fresh, pre-warmed imaging medium (without this compound) just before imaging. For kinetic studies, imaging can be performed in the presence of the dye.

-

-

Live-Cell Imaging:

-

Transfer the imaging dish to a pre-warmed, environmentally controlled fluorescence microscope.

-

Use a filter set appropriate for the excitation and emission spectra of this compound (Excitation: ~585 nm, Emission: ~599 nm).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity. The high photostability of this compound allows for extended time-lapse imaging.[2]

-

Protocol 2: Visualizing RNA Localization to Stress Granules

This protocol details a specific application of the this compound-Pepper system to visualize the recruitment of a target mRNA to stress granules upon induction with sodium arsenite.

Materials:

-

HEK293T cells co-transfected with a plasmid expressing the Pepper-tagged mRNA of interest and a marker for stress granules (e.g., G3BP1-GFP).

-

Complete cell culture medium (DMEM with 10% FBS)

-

This compound dye

-

Sodium Arsenite (NaAsO2) solution

-

Imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

-

Cell Preparation:

-

Co-transfect HEK293T cells with the plasmid encoding the Pepper-tagged mRNA and a stress granule marker.

-